molecular formula C12H22O2 B6202254 (4-cyclohexyloxan-4-yl)methanol CAS No. 1551139-51-5

(4-cyclohexyloxan-4-yl)methanol

Cat. No. B6202254
CAS RN: 1551139-51-5
M. Wt: 198.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclohexyloxan-4-yl)methanol, also known as 4-CHOM, is an organic compound that is widely used in the synthesis of a variety of compounds. It is a versatile synthetic intermediate that can be used for the preparation of a range of organic compounds including heterocyclic compounds, polymers, and pharmaceuticals. 4-CHOM has been extensively studied in recent years due to its potential applications in various fields.

Scientific Research Applications

(4-cyclohexyloxan-4-yl)methanol has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of various other compounds such as esters, amides, and thiols. (4-cyclohexyloxan-4-yl)methanol has been used in the synthesis of a variety of compounds for use in medicinal chemistry, biochemistry, and drug discovery.

Mechanism of Action

The mechanism of action of (4-cyclohexyloxan-4-yl)methanol is not yet fully understood. However, it is believed that the compound acts as a nucleophile in the reaction and attacks the electrophilic carbon atom of the cyclohexanone. This results in the formation of a new bond between the two molecules and the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-cyclohexyloxan-4-yl)methanol are not yet fully understood. However, it is believed that the compound may have some beneficial effects on the human body. For example, it has been suggested that the compound may have anti-inflammatory and antioxidant properties and may be able to reduce the risk of certain diseases. Further research is needed to fully understand the biochemical and physiological effects of (4-cyclohexyloxan-4-yl)methanol.

Advantages and Limitations for Lab Experiments

The advantages of using (4-cyclohexyloxan-4-yl)methanol in laboratory experiments include its low cost, ease of synthesis, and versatility in the synthesis of a variety of compounds. Additionally, (4-cyclohexyloxan-4-yl)methanol can be used in a variety of synthetic reactions and can be used to synthesize compounds with a wide range of properties. The main limitation of using (4-cyclohexyloxan-4-yl)methanol in laboratory experiments is that the product is not always pure and may contain impurities.

Future Directions

There are a number of potential future directions for the research and development of (4-cyclohexyloxan-4-yl)methanol. These include further investigation of the biochemical and physiological effects of the compound, development of new synthetic methods for its synthesis, and exploration of its potential applications in medicinal chemistry, biochemistry, and drug discovery. Additionally, further research is needed to understand the mechanism of action of (4-cyclohexyloxan-4-yl)methanol and to identify any potential toxicity or side effects associated with its use.

Synthesis Methods

(4-cyclohexyloxan-4-yl)methanol can be synthesized from the reaction of cyclohexanone and methanol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-100°C and the reaction time is usually between 1-2 hours. The yield of the reaction typically ranges from 60-80%. The product is then purified by distillation or column chromatography and can be used directly in further synthetic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-cyclohexyloxan-4-yl)methanol involves the conversion of cyclohexene to 4-cyclohexyloxan-4-ol, followed by reduction to (4-cyclohexyloxan-4-yl)methanol.", "Starting Materials": [ "Cyclohexene", "Hydrogen peroxide", "Sodium hydroxide", "Water", "Sodium borohydride", "Methanol" ], "Reaction": [ "Cyclohexene is reacted with hydrogen peroxide and sodium hydroxide in water to form 4-cyclohexyloxan-4-ol.", "4-cyclohexyloxan-4-ol is then reduced with sodium borohydride in methanol to form (4-cyclohexyloxan-4-yl)methanol." ] }

CAS RN

1551139-51-5

Molecular Formula

C12H22O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.